3-(Pyridin-2-yl)prop-2-enenitrile

Description

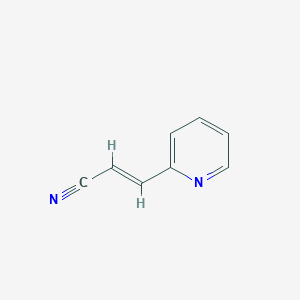

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-pyridin-2-ylprop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2/c9-6-3-5-8-4-1-2-7-10-8/h1-5,7H/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIMQURWVGPGVMM-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C=CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)/C=C/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Pyridin 2 Yl Prop 2 Enenitrile and Its Derivatives

Direct Synthetic Routes

Direct synthetic routes offer an efficient means to access 3-(pyridin-2-yl)prop-2-enenitrile, often characterized by the formation of the crucial carbon-carbon double bond.

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a fundamental and widely employed method for the synthesis of α,β-unsaturated nitriles like this compound. wikipedia.org This reaction involves the nucleophilic addition of a compound with an active methylene (B1212753) group to a carbonyl group, followed by a dehydration step. wikipedia.org

In the context of synthesizing the title compound, the reaction typically involves the condensation of pyridine-2-carbaldehyde with a cyano-containing active methylene compound, such as malononitrile (B47326) or cyanoacetic acid. wikipedia.org The reaction is generally catalyzed by a weak base, such as piperidine (B6355638) or ammonium (B1175870) acetate, in a polar protic solvent like ethanol (B145695).

A typical protocol involves refluxing pyridine-2-carbaldehyde and cyanoacetic acid in ethanol with a catalytic amount of piperidinium (B107235) acetate. The Doebner modification of the Knoevenagel condensation utilizes pyridine (B92270) as the solvent, which can also act as the catalyst, particularly when one of the activating groups on the nucleophile is a carboxylic acid. wikipedia.org This modification often leads to concomitant decarboxylation. wikipedia.org

Table 1: Knoevenagel Condensation for this compound Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Reference |

|---|---|---|---|---|---|

| Pyridine-2-carbaldehyde | Cyanoacetic acid | Piperidinium acetate | Ethanol | Reflux, 6-8 hours | |

| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine | Ethanol | - | wikipedia.org |

| Acrolein | Malonic acid | Pyridine | Pyridine | - | wikipedia.org |

Solvent-Free Synthetic Protocols

In a move towards more environmentally friendly chemical processes, solvent-free synthetic protocols have been developed. These methods often involve the direct reaction of neat starting materials, sometimes with the aid of a catalyst and microwave irradiation. researchgate.net For instance, the Biginelli reaction, a multi-component reaction for the synthesis of dihydropyrimidinones, has been successfully carried out under solvent-free conditions, highlighting the potential for similar approaches in the synthesis of other heterocyclic compounds. researchgate.net While a specific solvent-free protocol for this compound is not detailed in the provided results, the principles of green chemistry encourage the exploration of such methods. researchgate.net

Multi-component Reaction Strategies

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single pot to form a complex product, minimizing waste and simplifying purification processes. lnu.edu.cnnih.govnih.gov Several MCRs have been developed for the synthesis of substituted pyridines. lnu.edu.cnnih.govresearchgate.netnih.govrsc.org

One such strategy involves the one-pot reaction of 1-acetyl-1-carbamoyl cyclopropanes, malononitrile, and a cyclic secondary amine, which proceeds via a tandem Knoevenagel condensation, ring-opening of the cyclopropane (B1198618), and intramolecular cyclization to afford highly substituted pyridin-2(1H)-ones. lnu.edu.cnnih.gov Another approach utilizes a redox-neutral catalytic intermolecular aza-Wittig reaction followed by a Diels-Alder reaction to construct polysubstituted pyridines from aldehydes, α,β-unsaturated acids, and enamines. nih.gov The Petasis (borono-Mannich) reaction and the Doebner quinoline (B57606) synthesis are other examples of MCRs that have been employed in the synthesis of complex molecules containing pyridine or related heterocycles. nih.gov

Indirect Synthesis via Precursors and Intermediates

Indirect synthetic routes rely on the chemical modification of existing pyridine-containing molecules to introduce the desired prop-2-enenitrile functionality.

Utilization of Pyridine-2-acetonitrile Derivatives as Building Blocks

Pyridine-2-acetonitrile and its derivatives are valuable precursors for the synthesis of this compound. These compounds can be synthesized through various methods, including the reaction of 2-bromopyridine (B144113) with acetonitrile (B52724) or the multi-step conversion of 2-(bromomethyl)pyridine. chemicalbook.com Once obtained, pyridine-2-acetonitrile can be further elaborated. For instance, a palladium-catalyzed cascade reaction involving acetonitrile, arylboronic acids, and aldehydes has been developed for the synthesis of the pyridine skeleton itself. acs.org While not a direct synthesis of the target molecule, this demonstrates the utility of acetonitrile derivatives in constructing complex pyridine structures. A more direct application would involve the reaction of the active methylene group of pyridine-2-acetonitrile with a suitable electrophile to build the prop-2-enenitrile side chain.

Derivatization from Related Pyridinium (B92312) Salts and Ylides

Pyridinium salts and their corresponding ylides are versatile intermediates in organic synthesis. organic-chemistry.orgresearchgate.netresearchgate.net Pyridinium ylides, generated in situ from pyridinium salts, can undergo various reactions, including cycloadditions and alkylations. organic-chemistry.orgresearchgate.net For example, a method for the synthesis of 2,3-dihydrofurans involves the conjugate addition of a pyridinium ylide to an enone. organic-chemistry.org The Kröhnke reaction, which utilizes pyridinium salts to synthesize pyridines, is another relevant example. researchgate.net In the context of this compound synthesis, one could envision a strategy where a suitable pyridinium ylide is reacted with an appropriate electrophile containing a nitrile group to construct the desired side chain. A recently developed pyridinium-ylide alkylation strategy allows for the diversification of N-carbamoyl pyridinium salts, showcasing the potential of these intermediates for creating structurally diverse molecules. researchgate.net

Exploitation of α-Acidic Picoline Derivatives

A primary and widely utilized method for the synthesis of this compound and its derivatives is the Knoevenagel condensation. wikipedia.org This reaction involves the nucleophilic addition of a compound with an active hydrogen atom to a carbonyl group, followed by a dehydration reaction to form a C=C double bond. wikipedia.org In the context of synthesizing the target compound, this typically involves the reaction of pyridine-2-carboxaldehyde with a compound containing an α-acidic methylene group attached to two electron-withdrawing groups, such as malononitrile or ethyl cyanoacetate.

The reaction is generally catalyzed by a weak base, such as piperidine or an amine salt, which is sufficient to deprotonate the active methylene compound without causing self-condensation of the aldehyde. wikipedia.orgsphinxsai.com The resulting carbanion then acts as a nucleophile, attacking the carbonyl carbon of pyridine-2-carboxaldehyde. The intermediate alcohol readily undergoes dehydration to yield the final α,β-unsaturated nitrile. The use of pyridine as a solvent can also be employed, particularly when one of the activating groups on the nucleophile is a carboxylic acid, leading to a Doebner modification where condensation is followed by decarboxylation. wikipedia.org

The general scheme for the Knoevenagel condensation to produce this compound is presented below:

Scheme 1: Knoevenagel Condensation

General reaction scheme for the synthesis of this compound via Knoevenagel condensation of pyridine-2-carboxaldehyde with an active methylene compound (where Z is an electron-withdrawing group, typically CN or COOR).

The reaction conditions for Knoevenagel condensations can be varied to optimize yields and selectivity. Factors such as the choice of catalyst, solvent, and reaction temperature play a crucial role.

Table 1: Examples of Knoevenagel Condensation for Pyridylacrylonitrile Synthesis

| Aldehyde | Active Methylene Compound | Catalyst/Conditions | Product | Ref |

|---|---|---|---|---|

| Pyridine-2-carboxaldehyde | Malononitrile | Piperidine, Ethanol, Reflux | This compound | sphinxsai.com |

| Pyridine-2-carboxaldehyde | Ethyl Cyanoacetate | Piperidine, Acetic Acid, Toluene, Reflux (Dean-Stark) | Ethyl 2-cyano-3-(pyridin-2-yl)acrylate | wikipedia.org |

Transformation of N-(Pyridin-2-yl)iminonitriles as Intermediates

An alternative synthetic pathway involves the use of N-(pyridin-2-yl)iminonitriles as key intermediates. These intermediates can be synthesized through various means, one of which is the reaction of nitrostyrenes with 2-aminopyridine (B139424). mdpi.com

A reported method for the synthesis of these α-iminonitriles involves reacting a substituted nitrostyrene (B7858105) with 2-aminopyridine in the presence of aluminum oxide (Al₂O₃) as a heterogeneous Lewis acid catalyst and 1,2-dichloroethane (B1671644) (DCE) as the solvent. mdpi.com The reaction is typically carried out at an elevated temperature (e.g., 80 °C) in a sealed tube. This procedure has been shown to produce a range of multi-functional N-(pyridin-2-yl)benzimidoyl cyanides in moderate to high yields (50-88%). mdpi.com

Scheme 2: Synthesis of N-(Pyridin-2-yl)iminonitrile Intermediate

Synthesis of an N-(pyridin-2-yl)iminonitrile intermediate from a nitrostyrene and 2-aminopyridine.

Once formed, these N-(pyridin-2-yl)iminonitriles are versatile intermediates. While literature primarily details their subsequent transformation into N-(pyridin-2-yl)imidates through reaction with an alcohol in the presence of a base like cesium carbonate (Cs₂CO₃), their potential as precursors for other structures is recognized. mdpi.comwhiterose.ac.uk The transformation of these specific iminonitrile intermediates directly into this compound would involve a reaction sequence that replaces the aryl group derived from the nitrostyrene with a hydrogen atom, a transformation not explicitly detailed in the surveyed literature.

Table 2: Synthesis of N-(Pyridin-2-yl)iminonitrile Intermediates

| Nitrostyrene Derivative | Reagent | Catalyst/Solvent | Intermediate Product | Yield | Ref |

|---|---|---|---|---|---|

| (E)-2-nitro-1-phenylprop-1-ene | 2-Aminopyridine | Al₂O₃ / DCE | N-(pyridin-2-yl)-1-phenylethan-1-imine-1-carbonitrile | High | mdpi.com |

Control of Stereoselectivity in Synthetic Approaches

The carbon-carbon double bond in this compound can exist as either the E (trans) or Z (cis) isomer. The control of this stereochemistry is a critical aspect of its synthesis, as the biological activity and material properties of the isomers can differ significantly.

In the context of the Knoevenagel condensation, the stereochemical outcome is often directed by thermodynamic stability. The E-isomer, where the bulky pyridine and nitrile groups are on opposite sides of the double bond, is generally the more thermodynamically stable product. wikipedia.org Reaction conditions can be tuned to favor the formation of this isomer. For instance, allowing the reaction to proceed for a longer duration or at a higher temperature can facilitate the equilibration of the initially formed E/Z mixture to the more stable E-isomer. wikipedia.org

The choice of catalyst and solvent can also influence the stereoselectivity. While weakly basic catalysts like piperidine are common, the reaction mechanism proceeds through a reversible addition-elimination pathway. The reversibility of the steps allows for the less stable Z-isomer, if formed, to revert to the intermediate and subsequently form the more stable E-isomer.

In related synthetic strategies for producing substituted pyridyl alkenes, stereocontrol has been achieved with high precision. For example, the reaction of 2-(trimethylsilylmethyl)pyridine with benzaldehyde (B42025) oxime ethers in the presence of lithium di-isopropylamide (LDA) has been shown to stereoselectively produce trans-2-aryl-3-(2-pyridyl)aziridines, with minor formation of (Z)-enamines. rsc.org While a different final product, this demonstrates that the careful choice of reagents and reaction pathways can exert strong control over the geometry of the newly formed double bond.

Table 3: Factors Influencing Stereoselectivity in Alkene Synthesis

| Factor | Influence on Stereoselectivity (E/Z ratio) | Rationale | Ref |

|---|---|---|---|

| Reaction Time/Temp | Increased time/temp generally favors the E-isomer. | Allows for equilibration to the thermodynamically more stable isomer. | wikipedia.org |

| Catalyst | Weakly basic catalysts (e.g., piperidine) in Knoevenagel allow for equilibration. | The reversible nature of the condensation allows the reaction to funnel towards the most stable product. | wikipedia.org |

| Steric Hindrance | Larger substituents on the reactants favor the formation of the less sterically hindered E-isomer. | The transition state leading to the E-isomer is lower in energy. | rsc.org |

| Reaction Pathway | Different reaction mechanisms (e.g., Wittig, Horner-Wadsworth-Emmons) can provide different stereochemical outcomes. | Some reactions are under kinetic control, while others are under thermodynamic control. | N/A |

Chemical Reactivity and Mechanistic Investigations of 3 Pyridin 2 Yl Prop 2 Enenitrile

Electrophilic and Nucleophilic Reactions

The electronic properties of 3-(Pyridin-2-yl)prop-2-enenitrile, characterized by an electron-withdrawing pyridine (B92270) ring and a conjugated nitrile system, render it susceptible to both nucleophilic attack at the propenenitrile moiety and, under specific conditions, electrophilic substitution on the pyridine ring.

Nucleophilic Addition Mechanisms

The core reactivity of the α,β-unsaturated nitrile system in this compound involves nucleophilic addition. Due to the conjugation of the double bond with the electron-withdrawing nitrile group, the β-carbon atom is electron-deficient and serves as a prime target for nucleophiles. fiveable.me This type of reaction is known as a conjugate or Michael addition. almerja.comfiveable.me

The general mechanism involves the attack of a nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. fiveable.me This intermediate is then typically protonated at the α-carbon to yield the final addition product. A wide variety of nucleophiles, including resonance-stabilized carbanions (like enolates), amines, and thiols, can participate in this reaction. fiveable.mersc.org The pyridyl group at the β-position influences the reactivity of the double bond through its inductive and mesomeric effects.

Table 1: Michael Addition to α,β-Unsaturated Pyridine Derivatives

| Substrate | Nucleophile | Product Type | Research Finding |

|---|---|---|---|

| trans-1,2-di-(2-pyridyl)ethylene | Organolithium reagents | Di-pyridyl alkane | The dipyridyl structure stabilizes the intermediate carbanion, allowing the Michael adduct to be captured by various electrophiles. nsf.gov |

| 3-Hydroxy-2-pyridone | Nitroolefins | C4-alkylated 2-pyridone | Enantioselective Michael addition at the C-4 position is achieved using cinchona-derived organocatalysts, highlighting the regioselectivity influenced by the pyridine ring system. nih.gov |

| α,β-Unsaturated Carbonyls | Thiols (general) | Thioether adduct | Acrylamide groups, structurally similar to acrylonitrile (B1666552), act as Michael acceptors for cysteine residues in targeted covalent inhibitors. nih.gov |

Electrophilic Aromatic Substitution on the Pyridine Ring

Direct electrophilic aromatic substitution (EAS) on the pyridine ring of this compound is challenging. The pyridine ring itself is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it significantly less reactive than benzene (B151609) towards electrophiles. uoanbar.edu.iq This deactivation is further intensified by the presence of the strongly electron-withdrawing prop-2-enenitrile substituent at the 2-position. In acidic media, typically required for EAS reactions like nitration or sulfonation, the pyridine nitrogen is protonated, which strongly deactivates the ring. uoanbar.edu.iqrsc.org

When substitution does occur under harsh conditions, it is directed to the C-3 and C-5 positions (meta to the nitrogen) to avoid placing a positive charge on the already electron-deficient nitrogen atom in the reaction intermediate. uoanbar.edu.iqyoutube.com

A more effective strategy to achieve substitution involves the initial oxidation of the pyridine nitrogen to form the corresponding Pyridine N-oxide . youtube.comalmerja.com This transformation has two key benefits:

It prevents the nitrogen from reacting with the electrophile. almerja.com

The N-oxide group is electron-donating through resonance, activating the ring towards electrophilic attack, primarily at the 4-position (para) and 2-position (ortho). almerja.comyoutube.com

After the electrophilic substitution reaction is performed on the activated N-oxide, the oxygen atom can be subsequently removed by a deoxygenation agent, such as trivalent phosphorus compounds (e.g., PCl₃), to restore the pyridine ring. youtube.comalmerja.com

Transformations Involving the Nitrile Moiety

The nitrile group is a versatile functional handle that can be converted into other important nitrogen-containing functional groups, namely carboxylic acids and amines.

Hydrolysis Pathways to Carboxylic Acids

The nitrile group of this compound can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, typically requiring heat. youtube.comkhanacademy.org The reaction proceeds via an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid. youtube.com

Under acid-catalyzed conditions , the nitrile nitrogen is first protonated, making the carbon atom more electrophilic for the attack of water. youtube.com Subsequent tautomerization and further hydrolysis lead to the formation of 3-(pyridin-2-yl)acrylic acid.

Under base-catalyzed conditions , a hydroxide (B78521) ion attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to the amide. Continued hydrolysis of the amide under basic conditions yields the carboxylate salt, which must be acidified in a separate workup step to afford the final carboxylic acid. youtube.comkhanacademy.org Studies on the hydrolysis of similar acrylonitrile polymers show that alkaline conditions can effectively convert nitrile groups to carboxylic acids. researchgate.netgeniusjournals.org It is important to note that under harsh conditions, competing reactions at the double bond, such as hydration or polymerization, can occur.

Reduction to Amine Derivatives

The nitrile group can be readily reduced to a primary amine. Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is highly effective for the reduction of nitriles to primary amines. masterorganicchemistry.commasterorganicchemistry.com In contrast, sodium borohydride (B1222165) (NaBH₄) is generally not powerful enough to reduce nitriles on its own, though its reactivity can be enhanced with additives like transition metal salts. masterorganicchemistry.comlibretexts.orgresearchgate.net

For this compound, the reduction with a potent hydride source like LiAlH₄ is expected to be non-selective. Both the nitrile group and the conjugated carbon-carbon double bond will likely be reduced. This process would yield 3-(Pyridin-2-yl)propan-1-amine .

Table 2: Common Reagents for Nitrile Transformations

| Transformation | Reagent(s) | Product Functional Group | Notes |

|---|---|---|---|

| Hydrolysis | H₃O⁺, heat or 1. NaOH, H₂O, heat 2. H₃O⁺ | Carboxylic Acid | Proceeds through an amide intermediate. Harsh conditions are often necessary. youtube.com |

| Reduction | 1. LiAlH₄, THF 2. H₂O | Primary Amine | The C=C double bond is also reduced, leading to a saturated alkyl amine. masterorganicchemistry.comlibretexts.org |

Cyclization and Annulation Reactions

The reactive nature of the α,β-unsaturated nitrile system makes this compound a valuable substrate for the synthesis of various heterocyclic and carbocyclic ring systems. These reactions often proceed through an initial Michael addition, followed by an intramolecular cyclization step. rsc.org

For example, reactions of α,β-unsaturated nitriles with 1,3-dicarbonyl compounds or their enolates can lead to the formation of highly substituted pyridines, pyrans, or other heterocycles. rsc.org The reaction of 3-oxobutanamide with related α,β-unsaturated systems has been shown to produce various pyridin-2-one derivatives, with the final product structure depending on the reaction conditions. rsc.org This suggests that this compound could be employed in similar annulation strategies to construct fused ring systems.

Furthermore, related α,β-unsaturated nitriles have been utilized in radical cyclization reactions. For instance, 2-(phenylseleno)prop-2-enenitrile serves as a three-carbon unit for generating carbocycles via a radical ring closure process. rsc.org This indicates the potential of the acrylonitrile moiety in this compound to participate in radical-mediated cyclization pathways for the construction of complex molecular architectures.

Selective Access to N-Fused Heterocycles (e.g., Indolizines, Quinolizinones, Isoxazoles)

The structure of this compound is well-suited for the construction of nitrogen-fused heterocyclic systems. The pyridine nitrogen can act as an intrinsic nucleophile, while the activated alkene and nitrile functionalities provide sites for cyclization reactions.

Indolizines: Indolizine (B1195054) scaffolds, which feature a nitrogen atom at the bridgehead of a fused five- and six-membered ring system, are prevalent in bioactive molecules. The synthesis of functionalized indolizines can be achieved from pyridine-containing precursors through various strategies. One notable method involves a transition-metal-free cascade reaction of 2-alkylazaarene derivatives, such as methyl 2-(pyridin-2-yl)acetate, with bromonitroolefins. nih.gov This domino Michael/S_N2/aromatization annulation proceeds with a wide range of substrates to afford polysubstituted indolizines in moderate to excellent yields. nih.gov Furthermore, palladium-catalyzed reactions of propargylic pyridines with aroyl chlorides provide an efficient route to indolizine derivatives via a 5-endo-dig cyclization. rsc.org Metal-free, three-component reactions of 2-(pyridin-2-yl)acetates, ynals, and alcohols or thiols also offer a straightforward pathway to construct the indolizine core under solvent-free conditions. beilstein-journals.org

Quinolizinones: Research has demonstrated that derivatives of this compound can be selectively transformed into different heterocyclic systems, including quinolizin-4-ones. By carefully selecting the reaction conditions, the annulation mode of substrates like (Z)-4-aryl-4-oxo-2-(pyridin-2-yl)but-2-enenitrile in reactions with methyl nitroacetate (B1208598) can be controlled to favor the formation of the quinolizinone skeleton. researchgate.net

Isoxazoles: The synthesis of isoxazoles, five-membered heterocycles containing adjacent nitrogen and oxygen atoms, can be achieved using pyridine-containing starting materials. A key synthetic strategy is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. nih.gov For instance, new coumarin–isoxazole–pyridine hybrids have been synthesized through the reaction of nitrile oxides, generated in situ from pyridine aldehyde oximes, with propargyloxy-coumarins. nih.gov This reaction leads to the formation of 3,5-disubstituted isoxazoles where one of the substituents is the pyridin-2-yl group. nih.gov Additionally, studies on the reactivity of (Z)-4-aryl-4-oxo-2-(pyridin-2-yl)but-2-enenitrile have shown that it can serve as a precursor for the selective synthesis of isoxazoles with unique substitution patterns. researchgate.net

Table 1: Synthesis of N-Fused Heterocycles from Pyridine Precursors

| Heterocycle | Synthetic Strategy | Key Features |

|---|---|---|

| Indolizine | Cascade Michael/SN2/Aromatization | Metal-free, domino reaction, moderate to excellent yields. nih.gov |

| Pd-catalyzed Annulation | Reaction of propargylic pyridines with aroyl chlorides. rsc.org | |

| Three-Component Reaction | Metal-free, solvent-free, uses ynals and alcohols/thiols. beilstein-journals.org | |

| Quinolizinone | Selective Annulation | Controlled reaction of a 2-pyridylbutenenitrile derivative. researchgate.net |

| Isoxazole | 1,3-Dipolar Cycloaddition | In situ generation of nitrile oxide from pyridine aldoxime. nih.gov |

| Selective Annulation | Controlled reaction of a 2-pyridylbutenenitrile derivative. researchgate.net |

Cascade and Tandem Reaction Sequences

Cascade and tandem reactions involving this compound and its derivatives provide an efficient means to build molecular complexity in a single synthetic operation. These sequences often rely on the compound's multiple reactive sites to trigger a series of intramolecular transformations.

A notable example is the transition-metal-free domino reaction for synthesizing functionalized indolizines from 2-pyridylacetates and bromonitroolefins. This process proceeds through a cascade of a Michael addition, an intramolecular S_N2 reaction, and a final aromatization step to furnish the fused heterocyclic product. nih.gov Similarly, efficient syntheses of fully substituted pyridin-2(1H)-ones have been developed via a one-pot, three-component tandem reaction. This sequence involves a Knoevenagel condensation, followed by the ring-opening of a cyclopropane (B1198618) intermediate and an intramolecular cyclization. nih.gov

Investigations into the reactivity of complex heteroaryl ketones have revealed an aromatization-driven acyl transfer-annulation process to generate N-fused heterocycles. This type of cascade is initiated by the formation of a radical species, which then participates in a series of steps to build the fused ring system. Such multi-step, one-pot reactions are highly valued for their atom economy and for reducing the number of purification steps required in a synthetic sequence. nih.gov

C-H Functionalization Strategies

Direct C-H functionalization of the pyridine ring is a powerful strategy for modifying heterocyclic compounds without the need for pre-functionalized starting materials. For pyridine derivatives, the electron-deficient nature of the ring makes it susceptible to certain types of C-H activation, often directed by the nitrogen atom or other functional groups.

One key strategy involves the temporary conversion of the pyridine to its corresponding N-oxide. The N-oxide moiety activates the C-H bonds at the C2 and C6 positions towards functionalization and can act as an internal directing group for metal catalysts. For example, palladium-catalyzed C-H arylation of pyridine N-oxides with aryl triflates can afford 2-aryl pyridine N-oxides, with the oxygen atom later being removed. This approach has been used for various transformations, including heteroarylation and benzylation.

Another approach is the direct, transition-metal-catalyzed C-H functionalization. Rhodium catalysts have been used for the regioselective C-H alkenylation of N-heterocycles, while copper catalysts can facilitate C-H alkylation. Rare-earth metal complexes have also been employed for the ortho-C(sp²)-H functionalization of pyridines with imines and alkenes. While these methods are broadly applicable to pyridines, their application to complex substrates like this compound would depend on the compatibility of the vinyl nitrile moiety with the reaction conditions. A late-stage functionalization strategy involving C-H fluorination followed by nucleophilic aromatic substitution (S_NAr) has also been developed for multisubstituted pyridines, allowing for the installation of a diverse array of functional groups at the position alpha to the ring nitrogen.

Oxidation Reactions

The nitrogen atom in the pyridine ring of this compound can be readily oxidized to form the corresponding pyridine N-oxide. This transformation is a common and important reaction in pyridine chemistry, as it fundamentally alters the electronic properties of the heterocyclic ring.

The oxidation is typically achieved using peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a widely used reagent. Other oxidizing systems, such as hydrogen peroxide in acetic acid, are also effective. The formation of the N-oxide has significant synthetic utility. It activates the pyridine ring for both electrophilic substitution (at the C4 position) and nucleophilic substitution (at the C2 and C6 positions). The N-O bond can act as an electron donor, and the N-oxide functionality can be used as a protecting group or as an activating group that is later removed by deoxygenation using reagents like zinc dust or phosphorus trichloride.

Table 2: Common Reagents for Pyridine N-Oxide Formation

| Oxidizing Agent | Typical Conditions | Reference |

|---|---|---|

| meta-Chloroperoxybenzoic acid (m-CPBA) | Chlorinated solvent (e.g., DCM) | |

| Hydrogen Peroxide / Acetic Acid | Glacial acetic acid, heating | |

| Potassium Peroxymonosulfate (Oxone) | Aqueous or biphasic medium | |

| Methyltrioxorhenium (MTO) / H₂O₂ | Catalytic MTO, aqueous H₂O₂ |

Metal-Catalyzed and Metal-Free Reaction Modalities

The synthesis of complex molecules from this compound and related precursors can be accomplished through both metal-catalyzed and metal-free reaction pathways, offering chemists a range of options depending on the desired transformation and substrate compatibility.

Metal-Catalyzed Modalities: Transition metals play a crucial role in many reactions involving pyridine derivatives. Palladium catalysts are widely employed for cross-coupling and annulation reactions, such as in the synthesis of indolizines from propargylic pyridines and aroyl chlorides. rsc.org Ruthenium(II) catalysts have been developed for C-H activation and subsequent intramolecular hydroarylation to form N-fused polycyclic indoles. Copper catalysts are also versatile, mediating oxidative coupling-annulation reactions to form indolizines and facilitating C-H alkylation. rsc.org In some cases, Lewis acids like titanium tetrachloride are used to catalyze cyclocondensation reactions for the synthesis of substituted indolizines.

Metal-Free Reaction Modalities: There is a growing emphasis on developing metal-free synthetic methods to improve the environmental profile and reduce the cost of chemical processes. Several powerful transformations involving pyridine precursors proceed without a metal catalyst. For instance, the annulation of substituted anthranilic esters with N-pyridyl ureas to form quinazoline-2,4-diones occurs with moderate to good yields without any metal catalyst. The synthesis of functionalized indolizines via a cascade Michael/S_N2/aromatization sequence is another prime example of a highly efficient metal-free process. nih.gov Furthermore, one-pot, three-component reactions for indolizine synthesis from 2-(pyridin-2-yl)acetates, ynals, and alcohols can be achieved under solvent- and metal-free conditions, highlighting the potential for highly efficient and sustainable chemistry. beilstein-journals.org

Structural Elucidation, Conformational Analysis, and Chirality of 3 Pyridin 2 Yl Prop 2 Enenitrile

Advanced Spectroscopic Characterization Techniques

A combination of spectroscopic methods is crucial for the unambiguous identification and detailed structural analysis of 3-(pyridin-2-yl)prop-2-enenitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for elucidating the molecular structure of this compound.

¹H NMR: The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms. For instance, in a related monoamide compound, the pyridine (B92270) ring protons are typically observed in the range of δ 7.5–8.5 ppm. The vinylic protons of the prop-2-enenitrile moiety would exhibit characteristic chemical shifts and coupling constants, indicative of their geometric arrangement (E/Z isomerism).

¹³C NMR: The ¹³C NMR spectrum reveals the carbon framework of the molecule. The nitrile carbon (C≡N) is expected to have a characteristic chemical shift around δ 120 ppm. The carbons of the pyridine ring and the double bond would also show distinct signals, further confirming the connectivity of the molecule.

Table 1: Representative NMR Data for Pyridine-containing Compounds

| Nucleus | Chemical Shift (ppm) Range | Notes |

| ¹H | 7.5 - 8.5 | Pyridine ring protons |

| ¹³C | ~120 | Nitrile carbon |

Note: The exact chemical shifts can vary depending on the solvent and the specific isomer.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is employed to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies. A sharp absorption peak around 2220 cm⁻¹ is a definitive indicator of the nitrile (-C≡N) stretching vibration. Other significant peaks would correspond to C=C and C=N stretching vibrations within the pyridine ring and the alkene chain, as well as C-H stretching and bending vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the conjugated system of this compound. The extended π-electron system, encompassing both the pyridine ring and the acrylonitrile (B1666552) moiety, gives rise to characteristic absorption bands. In similar pyridine-carbazole acrylonitrile derivatives, molar absorption coefficients have been observed at wavelengths around 380-396 nm in solution and 390-442 nm in the solid state. mdpi.com These absorptions are typically attributed to π-π* and n-π* transitions. The position of these bands can be influenced by the solvent polarity and the substitution pattern on the pyridine ring.

Mass Spectrometry (EI-MS, HRMS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound. Electron Ionization Mass Spectrometry (EI-MS) would show a molecular ion peak corresponding to the mass of the molecule. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula, C₈H₆N₂.

Raman Spectroscopy

Raman spectroscopy, complementary to FT-IR, also probes the vibrational modes of the molecule. It can be particularly useful for observing the symmetric vibrations and the C≡N stretch, which often gives a strong Raman signal. This technique can provide additional structural information and help in the conformational analysis of the molecule.

X-ray Diffraction Studies

X-ray diffraction analysis of single crystals of this compound or its derivatives provides the most definitive three-dimensional structural information. These studies can precisely determine bond lengths, bond angles, and torsion angles within the molecule. For instance, in a related diaryl-2,2′-bipyridine-6-carbonitrile, X-ray diffraction data was used to unambiguously identify the compound's structure. urfu.ru Such analysis would reveal the planarity of the molecule, the conformation around the C-C single bond connecting the pyridine ring and the prop-2-enenitrile group, and the packing of the molecules in the crystal lattice. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which influence the solid-state properties of the compound.

Single Crystal X-ray Diffraction (SCXRD) for Molecular Structure Determination

A definitive determination of the molecular structure of this compound would necessitate Single Crystal X-ray Diffraction (SCXRD) analysis. This powerful analytical technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be accurately determined, offering an unambiguous depiction of the molecule's three-dimensional arrangement in the solid state. As of the latest literature search, no public reports of a successful single crystal growth and subsequent SCXRD analysis for this compound have been identified.

Analysis of Bond Lengths, Torsion Angles, and Dihedral Angles

Without experimental SCXRD data, a quantitative analysis of the bond lengths, torsion angles, and dihedral angles of this compound cannot be provided. Such data is fundamental to understanding the molecule's geometry, including the planarity of the propenenitrile bridge and the rotational orientation of the pyridine ring relative to the rest of the molecule.

Crystallographic Symmetry and Unit Cell Parameters

The crystallographic symmetry and unit cell parameters are unique properties of a crystalline solid and are determined through SCXRD. This information defines the crystal system, space group, and the dimensions of the repeating unit cell within the crystal lattice. In the absence of experimental crystallographic data for this compound, these parameters remain unknown.

Conformational Isomerism and Dynamics

The study of conformational isomerism and dynamics involves understanding the different spatial arrangements of a molecule and the energy required to interconvert between them. For this compound, this would primarily involve the rotation around the single bond connecting the pyridine ring to the prop-2-enenitrile group.

Syn/Anti Conformations

The orientation of the nitrogen atom in the pyridine ring relative to the propenenitrile chain can lead to syn and anti conformations. In the syn conformation, the nitrogen atom and the vinyl group are on the same side of the C-C single bond, while in the anti conformation, they are on opposite sides. The relative stability of these conformers is influenced by steric and electronic factors. In a related heteroaryl chalcone (B49325), (2E)-1-(Pyridin-2-yl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one, the disposition of the pyridine nitrogen atom and the carbonyl group was found to be anti. researchgate.net However, without specific computational or experimental data for this compound, the preferred conformation in this specific molecule remains speculative.

Rotational Barriers and Potential Energy Surfaces

The energy required to rotate the pyridine ring around the C-C single bond is known as the rotational barrier. A potential energy surface (PES) maps the energy of the molecule as a function of one or more of its geometric parameters, such as the torsion angle defining the ring's rotation. Computational chemistry methods are typically employed to calculate these properties. A search of the scientific literature did not reveal any studies that have calculated the rotational barriers or the potential energy surface for this compound. Such a study would be valuable for understanding the molecule's flexibility and the relative populations of its different conformers at various temperatures.

Intermolecular Interactions and Crystal Engineering of 3 Pyridin 2 Yl Prop 2 Enenitrile Systems

Non-Covalent Interactions in Solid State

The supramolecular architecture of crystalline solids is dictated by a variety of non-covalent interactions. For organic molecules like 3-(Pyridin-2-yl)prop-2-enenitrile, these forces determine the molecular conformation and packing, which in turn influence the material's physical properties.

Hydrogen Bonding Interactions

In the solid state, hydrogen bonds are among the most significant directional interactions. While this compound lacks classical hydrogen bond donors like O-H or N-H groups, weaker C-H···N and C-H···π hydrogen bonds are expected to play a role in its crystal packing. In analogous structures containing both pyridyl and nitrile functionalities, such as 2-(2,7-bis(pyridin-3-ylethynyl)fluoren-9-ylidene)malononitrile, both intramolecular and intermolecular C-H···N hydrogen bonds are observed. sigmaaldrich.com The nitrogen atom of the pyridine (B92270) ring and the nitrile group can act as hydrogen bond acceptors for activated C-H donors from neighboring molecules, leading to the formation of defined structural motifs. sigmaaldrich.com

π-π Stacking Interactions

The aromatic pyridine ring in this compound makes it a prime candidate for π-π stacking interactions. These interactions, arising from the overlap of π-orbitals between adjacent aromatic rings, are a major driving force in the crystal packing of many planar aromatic molecules. In related compounds, such as 1-(pyridin-2-yl)-3-(pyridin-3-yl)propane-1,3-dione, π-π stacking between pyridyl rings mediates the formation of supramolecular chains with inter-centroid distances around 3.7662 Å. researchgate.net The geometry of these interactions is typically offset or slipped to minimize electrostatic repulsion. researchgate.net The presence of both an electron-deficient pyridine ring and a π-system in the propenenitrile arm could lead to complex and varied stacking arrangements.

Nitrogen-Nitrile Interactions

The interaction between the lone pair of a pyridine nitrogen and the electrophilic carbon of a nitrile group in an adjacent molecule is a potential, though less common, non-covalent interaction. More prevalent are interactions where the nitrile nitrogen acts as a weak hydrogen bond acceptor. sigmaaldrich.com The electrostatic potential map of the molecule would show a negative potential around the pyridine and nitrile nitrogen atoms, which could lead to repulsive interactions if not favorably oriented with a region of positive potential on a neighboring molecule. researchgate.net

Molecular Packing Analysis

Influence of Substituent Position (Ortho, Meta, Para) on Packing Motifs

The position of the nitrogen atom within the pyridine ring—ortho, meta, or para relative to the propenenitrile substituent—has a profound impact on the molecular packing and resulting solid-state properties. This is clearly demonstrated in a study of pyridylacetonitrile integrated anthracene (B1667546) fluorophores, which, while not the exact compound , provides significant insight into the behavior of such systems. rsc.org

In this analogous series, the ortho-isomer, (Z)-3-(anthracen-9-yl)-2-(pyridin-2-yl)acrylonitrile (2-APy), exhibits a face-to-face arrangement of the pyridine rings in its crystal lattice. rsc.org Conversely, the meta-isomer, (Z)-3-(anthracen-9-yl)-2-(pyridin-3-yl)acrylonitrile (3-APy), adopts a highly twisted molecular conformation. This twisting prevents significant π–π stacking of the anthracene moieties. rsc.org The para-isomer, (Z)-3-(anthracen-9-yl)-2-(pyridin-4-yl)acrylonitrile (4-APy), shows an overlap between the anthracene and pyridine rings. rsc.org These variations in packing directly influence the solid-state fluorescence, with the meta-isomer showing significantly enhanced emission due to the suppression of π–π stacking-induced quenching. rsc.org

Similarly, a study on chalcone (B49325) derivatives, where the position of the nitrogen in the pyridine ring was varied, showed a significant effect on the structural and nonlinear optical properties of the materials. aip.orgresearchgate.net Specifically, 1-(pyridin-2-yl)-3-(2,4,6-trimethoxyphenyl) prop-2-en-1-one was found to be non-linear optically active, highlighting how the nitrogen's position can dictate key material properties. aip.orgresearchgate.net

Table 1: Influence of Pyridine Nitrogen Position on Crystal Packing and Properties of Analogous Compounds

| Compound | Nitrogen Position | Key Packing Features | Impact on Properties | Reference |

| (Z)-3-(anthracen-9-yl)-2-(pyridin-2-yl)acrylonitrile (2-APy) | Ortho | Face-to-face arrangement of pyridine rings | Weak fluorescence | rsc.org |

| (Z)-3-(anthracen-9-yl)-2-(pyridin-3-yl)acrylonitrile (3-APy) | Meta | Highly twisted conformation, no π–π stacking | Strongly enhanced solid-state fluorescence | rsc.org |

| (Z)-3-(anthracen-9-yl)-2-(pyridin-4-yl)acrylonitrile (4-APy) | Para | Overlap of anthracene and pyridine rings | Weak fluorescence | rsc.org |

| 1-(pyridin-2-yl)-3-(2,4,6-trimethoxyphenyl) prop-2-en-1-one | Ortho | - | Non-linear optically active | aip.orgresearchgate.net |

Effect of Crystal Morphology on Solid-State Properties

The external shape of a crystal, or its morphology, is a direct manifestation of the internal crystal structure and the relative growth rates of different crystal faces. This morphology can, in turn, have a significant impact on the solid-state properties of the material. For instance, different crystal habits of the same compound can exhibit distinct optical properties.

A notable example is the case of (2Z)-2-(4-bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile, where two different crystal habits—yellow blocks and small, orange needles—were obtained under different crystallization conditions. acs.orgresearchgate.net Although both morphologies belong to the same monoclinic space group with nearly identical unit-cell dimensions, they exhibit different solid-state emission maxima. acs.orgresearchgate.net The yellow block-like crystals show an emission maximum at 512 nm, while the orange needle-like crystals have a maximum at 582 nm. acs.orgresearchgate.net This difference in fluorescence is attributed to variations in crystal features such as habit, size, and morphology, rather than a change in the fundamental crystal packing. researchgate.net

This phenomenon highlights that even without a change in the underlying polymorphic form, the macroscopic properties of a crystalline material can be tuned by controlling the crystal morphology. The different expression of crystal faces can lead to variations in surface energy and interactions with light, thereby altering the observed photophysical properties.

Polymorphism and Crystallization Phenomena

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical consideration in crystal engineering. aip.org Different polymorphs of the same compound can exhibit distinct physical and chemical properties, including solubility, melting point, and solid-state reactivity.

Solvent-Induced Polymorphism and Crystallization Conditions

The choice of solvent is a crucial factor in controlling the crystallization process and can often lead to the formation of different polymorphs, a phenomenon known as solvent-induced polymorphism. aip.org The solvent can influence which polymorphic form is kinetically or thermodynamically favored under a given set of conditions.

For instance, in a study of dipodal N-donor ligands containing a biphenyl (B1667301) core, different solvents led to the isolation of distinct polymorphs. aip.org Crystallization from tetrahydrofuran (B95107) (THF) predominantly yielded a metastable form, which could then be converted to a more stable form upon heating. aip.org This illustrates that the interplay of non-covalent intermolecular forces, which can be modulated by the solvent, dictates the resulting crystalline phase. aip.org

The crystallization conditions, including the solvent, level of supersaturation, temperature, and pressure, all play a role in determining the final crystalline form. aip.org For this compound and its derivatives, a systematic screening of crystallization solvents would be essential to explore its polymorphic landscape.

High Z' Structures and Their Implications

The number of symmetry-independent molecules in the asymmetric unit of a crystal structure is denoted by Z'. While most crystal structures have Z' = 1, a significant minority exhibit Z' > 1, which are referred to as high Z' structures. nih.gov The occurrence of high Z' structures is often associated with a competition between different, nearly isoenergetic packing arrangements, and can be influenced by factors such as molecular chirality and the presence of multiple strong hydrogen-bonding groups. nih.gov

High Z' structures are of particular interest in crystal engineering as they represent a challenge to crystal structure prediction and offer insights into the subtle energetic balance of intermolecular interactions. nih.gov For example, the crystal structure of (E)-2-(benzo[d]thiazol-2-yl)-3-(pyridin-3-yl)acrylonitrile was found to crystallize in the triclinic space group P-1 with Z = 4, indicating two independent molecules in the asymmetric unit (Z' = 2). researchgate.net While there is no direct report of high Z' structures for this compound itself, the potential for its formation exists, particularly if different conformers or competing hydrogen bond motifs are accessible during crystallization.

Computational Analysis of Intermolecular Forces

Computational methods provide powerful tools for understanding and quantifying the intermolecular interactions that govern crystal packing.

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a valuable computational technique used to visualize and quantify intermolecular interactions in a crystal. The Hirshfeld surface is constructed based on the electron distribution of a molecule and allows for the mapping of various properties, such as the normalized contact distance (dnorm), which highlights regions of close intermolecular contacts.

For example, a Hirshfeld surface analysis of bis{2-[(pyridin-2-yl)amino]pyridinium} tetracyanonickelate(II) revealed that N⋯H/H⋯N, C⋯H/H⋯C, and H⋯H contacts were the most significant, with contributions of 37.2%, 28.3%, and 21.9%, respectively. nih.gov In the case of 4-(3-methoxyphenyl)-2,6-diphenylpyridine, H⋯H (50.4%) and C⋯H/H⋯C (37.9%) interactions were found to be the most abundant. nih.gov These analyses provide a detailed picture of the forces holding the crystal lattice together. For this compound, a similar analysis would be expected to reveal significant contributions from H···N, H···C, and C···C contacts, reflecting the importance of hydrogen bonding and π-stacking interactions.

PIXEL Energy Quantification

Detailed research findings and data tables for the PIXEL energy quantification of this compound are not available in the public domain based on the conducted search.

Computational Chemistry and Theoretical Investigations of 3 Pyridin 2 Yl Prop 2 Enenitrile

Density Functional Theory (DFT) Studies

DFT is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For a molecule like 3-(Pyridin-2-yl)prop-2-enenitrile, DFT studies would provide significant insights into its behavior and properties.

Geometry Optimization and Electronic Structure Calculations

A foundational step in any computational study is the optimization of the molecule's geometry. This process determines the lowest energy arrangement of the atoms, providing key information on bond lengths, bond angles, and dihedral angles. For this compound, this would reveal the planarity of the molecule and the orientation of the pyridine (B92270) ring relative to the prop-2-enenitrile side chain. Following optimization, electronic structure calculations would be performed to understand the distribution of electrons within the molecule. While specific data for this compound is not available, studies on related pyridine derivatives often utilize the B3LYP method with a basis set like 6-31G(d,p) for such calculations. nih.gov

Calculation of Electronic Parameters

From the HOMO and LUMO energies, a suite of global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These include:

Ionization Potential (IP): The energy required to remove an electron (approximated as -E HOMO).

Electron Affinity (EA): The energy released when an electron is added (approximated as -E LUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η ≈ (IP - EA) / 2).

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the electron cloud is polarized.

Chemical Potential (μ): The escaping tendency of electrons from a system (μ ≈ -(IP + EA) / 2).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = μ² / 2η).

These parameters are frequently calculated for novel pyridine and pyrazole (B372694) derivatives to predict their reactivity and potential applications. nih.gov Without a dedicated study, the specific values for this compound remain undetermined.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on a molecule's surface. These maps are color-coded to show regions of positive and negative electrostatic potential. Red areas indicate electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas denote electron-poor regions (positive potential), which are prone to nucleophilic attack. For a molecule like this compound, an MEP map would likely show a negative potential around the nitrogen atom of the pyridine ring and the nitrile group, highlighting them as potential sites for interaction with electrophiles or hydrogen bond donors. Studies on imidazopyridine derivatives use MEP analysis to predict sites of interaction, which is crucial for understanding potential biological activity. researchgate.net

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Chemical Bonding

Natural Bond Orbital (NBO) analysis examines the interactions between filled and vacant orbitals within a molecule. This provides insight into intramolecular charge transfer, hyperconjugation, and the nature of chemical bonds. By analyzing the stabilization energies (E(2)) between donor (filled) and acceptor (vacant) orbitals, one can quantify the delocalization of electron density. For this compound, NBO analysis would clarify the extent of conjugation between the pyridine ring and the acrylonitrile (B1666552) moiety and identify key stabilizing intramolecular interactions.

Mechanistic Pathway Elucidation through DFT

DFT is also a powerful tool for investigating reaction mechanisms. By calculating the energies of reactants, transition states, and products, chemists can map out the most likely pathway for a chemical reaction. For this compound, this could be applied to understand its synthesis, such as in Knoevenagel condensation reactions, or its participation in further chemical transformations like Diels-Alder reactions or Michael additions. For instance, studies on the reactions of 1,2,4-triazines to form bipyridine-carbonitriles have used experimental data that could be supplemented by DFT to understand the regioselectivity and energetics of the reaction. urfu.ruresearchgate.net Such an analysis for this compound would provide valuable information for synthetic chemists looking to utilize this compound as a building block.

Transition State Analysis (Implied by mechanistic studies)

No specific studies detailing the transition state analysis for reactions involving the formation or transformation of this compound were found. Such analysis would typically involve quantum chemical calculations to identify the high-energy transition state structures, determine activation energies, and elucidate reaction mechanisms, such as the Knoevenagel condensation that could lead to its synthesis.

Reaction Coordinate Mapping (Implied by mechanistic studies)

There is no available research that maps the reaction coordinate for any chemical process involving this compound. This type of investigation would provide a profile of the energy of the system as it progresses from reactants to products, identifying intermediates and transition states along the pathway.

Solvatochromism and Dipole Moment Calculations

No dedicated studies on the solvatochromic behavior or dipole moment calculations for this compound have been published.

Ground-State and Excited-State Dipole Moments

Specific calculated or experimentally verified values for the ground-state and excited-state dipole moments of this compound are not present in the current scientific literature. Such data would be crucial for understanding the change in electronic distribution upon photoexcitation and the nature of its interaction with solvents.

Solvent Polarity Parameter Correlations (e.g., Stokes Shift Analysis)

There are no reported studies correlating the spectral properties of this compound with solvent polarity parameters. A Stokes shift analysis, which examines the difference between the absorption and emission maxima in various solvents, has not been performed for this compound. This analysis would yield insights into the differences in solvent-solute interactions between the ground and excited states.

Thermodynamic Property Estimations

No published data exists for the computationally estimated thermodynamic properties of this compound.

Entropy (S), Enthalpy (H), and Heat Capacity (Cp) at Various Temperatures

Detailed tables of thermodynamic properties such as entropy, enthalpy, and heat capacity at different temperatures for this compound are not available in the literature. These properties are typically calculated using statistical mechanics based on vibrational frequencies obtained from quantum chemical computations.

Advanced Research Applications of 3 Pyridin 2 Yl Prop 2 Enenitrile

Materials Science Applications

The conjugated system of 3-(Pyridin-2-yl)prop-2-enenitrile, which extends from the pyridine (B92270) ring to the nitrile group, makes it an interesting scaffold for materials with specific electronic and photophysical properties. While the compound itself is often a starting point, its derivatives have been synthesized and investigated for a range of applications in materials science.

Optoelectronic Devices

The core structure of this compound is found in more complex molecules designed for optoelectronic applications, such as those involving two-photon absorption (TPA). TPA is a nonlinear optical process with applications in 3D microfabrication, high-density data storage, and bio-imaging.

One example is the derivative (E)-3-[4-(Diphenylamino)phenyl]-1-(pyridin-2-yl)prop-2-en-1-one , which incorporates the pyridin-2-yl prop-2-enone skeleton, a close relative of the title compound. This material was designed to enhance TPA properties by combining an electron-donating triphenylamine (B166846) unit with an electron-accepting pyridine unit through a conjugated bridge. nih.gov In solution, this chromophore exhibits a strong absorption peak and demonstrates two-photon induced fluorescence, a key requirement for TPA applications. nih.gov

Table 1: Photophysical Properties of a 3-(Pyridin-2-yl)prop-2-enone Derivative

| Property | Value |

|---|---|

| Solvent | Tetrahydrofuran (B95107) |

| Linear Absorption Peak (λmax) | 430 nm nih.gov |

| Two-Photon Excitation Wavelength | 850 nm nih.gov |

Organic Light-Emitting Diodes (OLEDs)

A complex derivative, (Z)-3-(4-(4,5-diphenyl-1H-imidazole-2-yl)phenyl)-2-phenylacrylonitrile , demonstrates the utility of the acrylonitrile (B1666552) (prop-2-enenitrile) structure in creating functional OLED materials. Researchers have shown that the optoelectronic properties of films made from this material can be systematically altered through external stimuli like acid vapors or thermal annealing. researchgate.net These treatments induce changes in the material's morphology and crystallinity, leading to significant shifts in its emission color. This tunability was leveraged to create OLEDs with emissions ranging from warm white to green and greenish-blue. researchgate.net

Table 2: Performance of OLEDs with a Treated Acrylonitrile Derivative

| Treatment of Emissive Layer | Emission Color | CIE Coordinates (x, y) |

|---|---|---|

| Pristine (As-deposited) | Warm White | (0.45, 0.43) researchgate.net |

| HNO₃ Vapor | Green | (0.28, 0.40) researchgate.net |

These findings highlight how the fundamental prop-2-enenitrile structure can be incorporated into larger systems to produce sophisticated, tunable emitters for next-generation displays.

Organic Solar Cells (as Electron Acceptors)

In the field of organic photovoltaics (OPVs) or organic solar cells (OSCs), materials with good electron-accepting capabilities are crucial. The electron-deficient nature of the pyridine ring and the nitrile group in this compound suggests its potential as a foundational unit for designing non-fullerene acceptors (NFAs).

While direct use of the compound is not widely reported, related structures containing pyridine-based heterocycles are actively being developed. For instance, small-molecule acceptors (SMAs) incorporating a pyrido[2,3-b]quinoxaline core have been synthesized. nih.gov This core is an extended, electron-deficient system derived from pyridine. By modifying such core structures, researchers can fine-tune the energy levels (specifically the LUMO, or Lowest Unoccupied Molecular Orbital) and molecular packing of the acceptor material to optimize the performance of organic solar cells. nih.gov The design principles from these related systems could potentially be applied to derivatives of this compound.

Charge Transport Materials

Efficient charge transport (of either electrons or holes) is fundamental to the operation of many organic electronic devices. Materials incorporating the pyridin-2-yl moiety are often investigated for their electron-transporting properties due to the electron-deficient character of the pyridine ring. The combination of the pyridine ring and the conjugated nitrile system in this compound makes it a candidate for derivatization into n-type (electron-transporting) materials. The planar nature of the molecule could facilitate intermolecular π-π stacking, which is beneficial for charge mobility.

Coordination Chemistry

Pyridine Moiety as a Ligand in Metal Complexes

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it an excellent coordination site for metal ions. As a result, this compound can act as a monodentate or potentially a bidentate ligand (if the nitrile nitrogen also participates) in the formation of metal complexes. The study of such complexes is a cornerstone of coordination chemistry.

The electronic properties of the resulting metal complexes can be influenced by the π-system of the prop-2-enenitrile substituent. Research on related ligands demonstrates the versatility of the pyridyl group in forming stable complexes with a wide range of transition metals. For example, derivatives of 2-(2-pyridyl)benzimidazole , which also feature a central pyridin-2-yl group, have been used to create luminescent complexes with Rhenium(I), Ruthenium(II), and Platinum(II). researchgate.net These complexes exhibit luminescence arising from metal-to-ligand charge transfer (MLCT) states, with emission colors and efficiencies that depend on both the metal center and the peripheral substituents on the ligand. researchgate.net This work underscores the principle that the pyridin-2-yl unit is an effective anchor for constructing photoactive and electroactive metal complexes.

Building Blocks for Complex Heterocyclic Architectures

In the field of synthetic chemistry, this compound serves as a highly effective building block for creating intricate heterocyclic architectures. Its utility stems from the presence of multiple reactive sites that can be selectively targeted under different reaction conditions. The activated alkene component is a prime site for nucleophilic attack, while the nitrile group and the pyridine ring offer further opportunities for cyclization and functionalization. This multi-faceted reactivity allows for its use in cascade reactions, where several bonds are formed in a single operation, leading to a rapid increase in molecular complexity. Consequently, it is a key starting material for synthesizing libraries of compounds for various research applications, including medicinal chemistry and materials science.

Precursors for Polycyclic Aromatic Compounds

While this compound is primarily used to construct nitrogen-containing heterocycles, its reactivity also allows it to serve as a precursor for polycyclic aromatic compounds, particularly those containing at least one heteroaromatic ring. The formation of these extended, fused-ring systems often involves cycloaddition reactions where the activated double bond of the molecule participates as a dienophile.

One of the most powerful methods for constructing six-membered rings is the Diels-Alder reaction. The electron-deficient alkene in this compound makes it a competent dienophile for [4+2] cycloaddition reactions with electron-rich dienes. For instance, an analogous compound, (E)-3-phenylsulfonylprop-2-enenitrile, has been shown to undergo facile Diels-Alder reactions. rsc.orgresearchgate.net The resulting cycloadducts, which are bicyclic nitriles, can then undergo subsequent elimination and aromatization steps to yield fused aromatic nitrile systems. rsc.orgresearchgate.net This reactivity profile suggests that this compound can be employed in similar strategies to construct new aromatic rings fused onto various carbocyclic or heterocyclic dienes, leading to complex polycyclic structures like benzo[h]quinolines or other annulated pyridines. mdpi.com

Furthermore, formal [2+2+2] cycloaddition strategies, which proceed through pericyclic cascade mechanisms, represent another advanced method for accessing polycyclic pyridine derivatives. mit.edunih.gov In these reactions, the nitrile group itself can act as an "aza-dienophile" in a Diels-Alder reaction with a highly reactive diene, ultimately forming a new pyridine ring and thus a polycyclic system. mit.edunih.gov Cascade reactions involving Michael addition followed by cyclization and elimination are also a viable route to polysubstituted arenes, further highlighting the potential to build new aromatic rings using this versatile precursor. nih.gov

Table 1: Potential Cycloaddition Strategies for Polycyclic Synthesis

| Reaction Type | Role of this compound | Potential Product Class | Reference for Analogy |

| [4+2] Diels-Alder | Dienophile | Annulated Pyridines, Benzoquinolines | rsc.orgresearchgate.netmdpi.com |

| Aza-Diels-Alder | Aza-Dienophile (via nitrile) | Fused Polycyclic Pyridines | mit.edunih.gov |

| Cascade Reaction | Michael Acceptor | Polysubstituted Arenes/Heteroarenes | nih.gov |

Scaffolds for Novel Nitrogen-Containing Fused Systems

The most prominent application of this compound in advanced research is its use as a scaffold for constructing novel nitrogen-containing fused heterocyclic systems. Its α,β-unsaturated nitrile moiety is an excellent Michael acceptor, readily reacting with a wide range of nucleophiles. The resulting intermediate can then undergo intramolecular cyclization, often followed by tautomerization or aromatization, to yield a diverse array of bicyclic and polycyclic heterocycles. This strategy provides efficient access to important heterocyclic cores that are prevalent in pharmacologically active compounds.

Synthesis of Thienopyridines: One important class of fused heterocycles that can be synthesized are the thienopyridines, which consist of a thiophene (B33073) ring fused to a pyridine ring. These scaffolds are of significant interest in medicinal chemistry. The Gewald reaction is a classic and versatile method for synthesizing 2-aminothiophenes. While the classical Gewald reaction involves an α-cyano ketone, elemental sulfur, and an amine, variations of this reaction can be used to construct highly substituted thieno[2,3-b]pyridines. In such a synthesis, this compound can act as the activated nitrile component in a multi-component reaction with a ketone containing an active methylene (B1212753) group and elemental sulfur, leading to the formation of a fused 2-aminothienopyridine system.

Synthesis of Pyrazolopyridines: Another key fused heterocyclic system accessible from this precursor is the pyrazolopyridine core. Pyrazolo[3,4-b]pyridines, for example, are known to possess a broad spectrum of biological activities. The synthesis can be achieved by reacting this compound with a 5-aminopyrazole derivative. The reaction proceeds through a Michael-type addition of the exocyclic amino group of the pyrazole (B372694) to the activated double bond of the pyridine derivative. This is followed by an intramolecular cyclization where the endocyclic pyrazole nitrogen attacks the nitrile carbon, and subsequent aromatization yields the stable pyrazolo[3,4-b]pyridine system.

Synthesis of Other Fused Pyridines and Pyridones: The reaction of this compound with various 1,3-dicarbonyl compounds or other active methylene compounds provides a general route to a variety of fused systems. rsc.org For example, reacting it with β-ketoamides or β-ketoesters in the presence of a base can lead to the formation of fused pyridin-2-one derivatives through a Michael addition followed by intramolecular cyclization and dehydration. rsc.org These reactions highlight the molecule's role as a versatile three-carbon synthon for building new heterocyclic rings onto existing structures.

Table 2: Examples of Fused Nitrogen Heterocycles from this compound

| Target Fused System | Key Reagent(s) | Core Reaction Mechanism |

| Thieno[2,3-b]pyridines | Active methylene ketone, Sulfur | Michael Addition / Gewald-type Cyclization |

| Pyrazolo[3,4-b]pyridines | 5-Aminopyrazole | Michael Addition / Cyclization / Aromatization |

| Fused Pyridin-2-ones | β-Ketoamide or β-Ketoester | Michael Addition / Intramolecular Cyclization |

| Fused Pyrimidines | Amidines | Michael Addition / Cyclocondensation |

The strategic application of this compound's inherent reactivity allows for the efficient and modular synthesis of complex molecules, solidifying its role as a fundamental building block in the development of new heterocyclic compounds for scientific exploration.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 3-(Pyridin-2-yl)prop-2-enenitrile, and how are reaction conditions optimized?

- Answer : The compound is typically synthesized via Knoevenagel condensation, reacting pyridine-2-carbaldehyde with cyanoacetic acid derivatives. Key parameters include:

- Solvents : Ethanol or dimethyl sulfoxide (DMSO) are used to enhance reactant solubility and reaction homogeneity .

- Temperature : Controlled heating (60–80°C) minimizes side reactions like polymerization .

- Catalysts : Piperidine or acetic acid accelerates the reaction, with yields monitored via TLC or HPLC .

- Workup : Acidic quenching followed by recrystallization improves purity .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Answer :

- NMR : H and C NMR identify pyridine ring protons (δ 7.5–8.5 ppm) and the nitrile group (δ ~120 ppm) .

- IR : A sharp peak at ~2220 cm confirms the nitrile (-C≡N) stretch .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 144 for [M+H]) validate the molecular formula .

- X-ray Crystallography : SHELX software refines crystal structures to resolve bond lengths and angles .

Q. What are the primary chemical reactions involving this compound in organic synthesis?

- Answer : The compound participates in:

- Nucleophilic Additions : The nitrile group reacts with Grignard reagents to form ketones .

- Cycloadditions : Acts as a dienophile in Diels-Alder reactions to construct heterocyclic scaffolds .

- Hydrolysis : Controlled acidic hydrolysis yields pyridine-containing carboxylic acids .

Advanced Research Questions

Q. How can researchers address low yields or impurities in this compound synthesis?

- Answer :

- Catalytic Optimization : Screen alternative catalysts (e.g., DBU or ionic liquids) to enhance regioselectivity .

- Solvent Purity : Use anhydrous solvents to prevent hydrolysis of the nitrile group .

- Side Reaction Mitigation : Introduce radical inhibitors (e.g., BHT) to suppress polymerization .

- Chromatographic Purification : Flash chromatography with silica gel (eluent: ethyl acetate/hexane) isolates the target compound .

Q. How do substituents on the pyridine ring influence the electronic properties and reactivity of this compound?

- Answer :

- Electron-Withdrawing Groups (EWGs) : Nitro or chloro substituents increase electrophilicity, enhancing reactivity in Michael additions (e.g., 75% yield improvement for 3-nitro derivatives) .

- Electron-Donating Groups (EDGs) : Methoxy groups reduce nitrile electrophilicity, favoring cyclization over nucleophilic attack .

- Comparative Data :

| Substituent | Reaction Rate (Relative to Parent) | Major Product |

|---|---|---|

| -NO | 1.8× | Michael Adduct |

| -OCH | 0.5× | Cyclized Derivative |

Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they managed?

- Answer :

- Twinning : Common in enantiomeric crystals; resolved using TWIN laws in SHELXL .

- Disorder : Pyridine ring disorder is minimized by collecting data at low temperatures (100 K) .

- High-Resolution Data : Synchrotron radiation improves anomalous scattering for accurate phase determination .

- Software Tools : WinGX and ORTEP visualize anisotropic displacement parameters and validate hydrogen bonding networks .

Q. How do hydrogen bonding patterns affect the physicochemical stability of this compound?

- Answer :

- Graph Set Analysis : Categorizes hydrogen bonds (e.g., motifs) to predict crystal packing .

- Stability Implications : Strong N–H···N≡C interactions increase melting points (e.g., 145°C vs. 120°C for non-H-bonded analogs) .

- Solubility : Intermolecular H-bonding reduces solubility in polar aprotic solvents .

Methodological Guidance

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound derivatives?

- Answer :

- Antimicrobial Activity : Broth microdilution assays against Staphylococcus aureus (MIC values <10 µg/mL indicate potency) .

- Enzyme Inhibition : Fluorescence-based assays for kinase or protease inhibition (IC <1 µM suggests therapeutic potential) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with EC values benchmarked against cisplatin .

Q. How can researchers reconcile conflicting NMR data for this compound analogs?

- Answer :

- Dynamic Effects : Variable-temperature NMR identifies conformational exchange broadening signals .

- Solvent Anisotropy : Compare spectra in CDCl vs. DMSO-d to isolate solvent-induced shifts .

- Isotopic Labeling : N-labeled nitriles clarify coupling patterns in crowded spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.